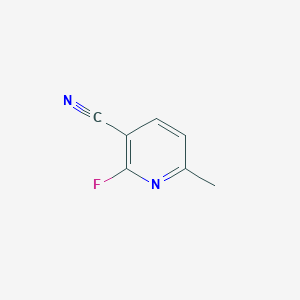
5-iodo-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,3-dihydro-2-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring The presence of an iodine atom at the 5-position of the benzofuran ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1,3-dihydro-2-benzofuran typically involves the iodination of 1,3-dihydro-2-benzofuran. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzofuran ring using iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or nitric acid (HNO3). The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated benzofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include azido, cyano, or other substituted benzofurans.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include deiodinated benzofuran derivatives.
Scientific Research Applications
5-Iodo-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-iodo-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The iodine atom at the 5-position can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of target proteins, leading to various biological effects. Additionally, the benzofuran ring structure allows the compound to interact with aromatic amino acids in protein active sites, further enhancing its biological activity.
Comparison with Similar Compounds
5-Bromo-1,3-dihydro-2-benzofuran: Similar structure with a bromine atom instead of iodine.
5-Chloro-1,3-dihydro-2-benzofuran: Similar structure with a chlorine atom instead of iodine.
5-Fluoro-1,3-dihydro-2-benzofuran: Similar structure with a fluorine atom instead of iodine.
Comparison:
Uniqueness: The presence of the iodine atom in 5-iodo-1,3-dihydro-2-benzofuran imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability enhance halogen bonding interactions, making this compound particularly useful in medicinal chemistry and material science applications.
Properties
CAS No. |
1260655-75-1 |
|---|---|
Molecular Formula |
C8H7IO |
Molecular Weight |
246 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



